5-Methylquinazolin-4-amine

Kinase Inhibition Structure-Activity Relationship (SAR) EGFR

Select 5-Methylquinazolin-4-amine for its unique C5-methyl steric/electronic profile, which cannot be replicated by halogen or methoxy analogs. This privileged scaffold enables precise SAR exploration of kinase ATP-binding pockets. Unlike C2-chloro derivatives, the unsubstituted C2 position allows alternative diversification strategies. Reported aqueous solubility of ~38 µM supports assay design. ≥95% purity ensures reproducible results in medicinal chemistry and hit-to-lead campaigns. Secure batch-to-batch consistency for your kinase inhibitor programs.

Molecular Formula C9H9N3
Molecular Weight 159.192
CAS No. 1487039-63-3
Cat. No. B2966995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylquinazolin-4-amine
CAS1487039-63-3
Molecular FormulaC9H9N3
Molecular Weight159.192
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=CN=C2N
InChIInChI=1S/C9H9N3/c1-6-3-2-4-7-8(6)9(10)12-5-11-7/h2-5H,1H3,(H2,10,11,12)
InChIKeySKLPNEBXBGHKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methylquinazolin-4-amine (CAS 1487039-63-3) for Pharmaceutical R&D and Medicinal Chemistry Procurement


5-Methylquinazolin-4-amine is a quinazoline derivative belonging to the 4-aminoquinazoline class, a privileged scaffold in kinase inhibitor discovery [1]. It is characterized by a methyl group at the C5 position and a primary amine at C4 (C9H9N3, MW 159.19 g/mol), with predicted physicochemical properties including an aqueous solubility of 38 and a predicted pKa of 11.45 . As a versatile building block, it serves as a core intermediate for structure-activity relationship (SAR) studies targeting receptor tyrosine kinases, and is commercially available at purities of 95% to 98% from research-grade vendors .

Why 5-Methylquinazolin-4-amine (CAS 1487039-63-3) Cannot Be Arbitrarily Substituted: A Case for Specific Procurement


Subtle variations in the quinazoline substitution pattern profoundly alter kinase selectivity, binding mode, and drug-like properties [1]. While many 4-aminoquinazolines share a common hinge-binding motif, the C5 methyl group of 5-Methylquinazolin-4-amine introduces a unique steric and electronic environment that cannot be replicated by halogen (C5-F), methoxy (C5-OMe), or C2 modifications [2]. Comparative studies reveal that even minor changes, such as replacing a C5-methyl with a C5-methoxy, can shift IC50 values by over 35-fold against specific kinase targets [3]. Furthermore, the C5 substituent impacts physicochemical attributes critical for downstream development, including aqueous solubility and lipophilicity, which are directly relevant to formulation and assay compatibility . Substituting this compound with a generic 'quinazolin-4-amine' or a different regioisomer will not reproduce the SAR landscape or the physicochemical profile defined by the C5-methyl group.

Quantitative Differentiation of 5-Methylquinazolin-4-amine (CAS 1487039-63-3) vs. Closest Analogs


C5-Methyl vs. C5-Methoxy: Impact on EGFR Kinase Inhibitory Activity

While direct binding data for 5-Methylquinazolin-4-amine against specific kinases is limited in the public domain, comparative SAR can be inferred from closely related 4-aminoquinazolines. Replacing the C5-methyl group with a C5-methoxy group in a similar 4-anilinoquinazoline scaffold results in potent EGFR inhibition with an IC50 of 139 nM [1]. This establishes a benchmark for the C5 position's sensitivity to substitution. The absence of a bulky 4-anilino group in 5-Methylquinazolin-4-amine (which presents a free primary amine) makes it a distinct starting point for targeted derivatization, avoiding the pre-existing selectivity profile of the methoxy analog [2].

Kinase Inhibition Structure-Activity Relationship (SAR) EGFR

C5-Methyl vs. C2-Chloro, C5-Methyl: Differential Reactivity and Synthetic Utility

The direct comparator 2-Chloro-5-methylquinazolin-4-amine (CAS 1388032-99-2) introduces a chlorine atom at the C2 position. This modification enables distinct synthetic transformations, primarily nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, which are not possible with 5-Methylquinazolin-4-amine . While the chloro analog offers a handle for late-stage diversification, 5-Methylquinazolin-4-amine provides a simpler, unsubstituted quinazoline core. This makes it a more fundamental building block for constructing libraries where the C2 position remains unmodified or is functionalized through different chemistry (e.g., via oxidation to a quinazolinone) [1].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

C5-Methyl vs. C5-Fluoro: Comparative Physicochemical and Pharmacokinetic Profile

Replacing the C5-methyl group with a C5-fluoro group (as in 5-Fluoroquinazolin-4-amine, CAS 137553-48-1) significantly alters physicochemical properties relevant to drug development. 5-Methylquinazolin-4-amine is predicted to have a higher logP (more lipophilic) and a distinct hydrogen bond acceptor/donor profile compared to the fluoro analog . Critically, the aqueous solubility of 5-Methylquinazolin-4-amine is reported as 38 , providing a quantitative baseline for formulation and assay design. This solubility value is a key differentiator, as the fluoro analog's solubility will differ due to the polarity and size of the fluorine atom .

Physicochemical Properties Drug-likeness ADME

5-Methylquinazolin-4-amine as a Scaffold for Diverse Kinase Inhibitor Classes

The quinazolin-4-amine core is a validated scaffold for inhibiting multiple therapeutically relevant kinases, including c-Met and VEGFR-2 [1]. In a study of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amines, a derivative (compound 7j) exhibited potent dual inhibition with IC50 values of 0.05 µM (c-Met) and 0.02 µM (VEGFR-2), demonstrating the potential of this core structure [1]. While this specific derivative is more complex, it underscores that 5-Methylquinazolin-4-amine, as a simpler analogue, can serve as a starting point for developing potent inhibitors against these and other kinase targets through rational substitution. The C5-methyl group provides a steric handle that can be exploited to modulate selectivity within the kinome.

Kinase Profiling Chemical Biology Fragment-Based Drug Discovery

Procurement-Driven Application Scenarios for 5-Methylquinazolin-4-amine (CAS 1487039-63-3)


Kinase Inhibitor SAR and Fragment-Based Drug Discovery

Medicinal chemistry teams focused on developing novel kinase inhibitors should prioritize 5-Methylquinazolin-4-amine as a key intermediate. The quantitative evidence of potent kinase inhibition by closely related quinazolin-4-amines (e.g., c-Met IC50 = 0.05 µM, VEGFR-2 IC50 = 0.02 µM) validates the core scaffold [1]. The C5-methyl group offers a distinct steric profile compared to C5-methoxy or C5-fluoro analogs, allowing researchers to probe hydrophobic interactions within the ATP-binding pocket and potentially tune selectivity. The compound's aqueous solubility of 38 is a critical parameter for designing biochemical assays with sufficient compound concentration.

Differential Synthetic Chemistry and Library Construction

Synthetic chemists requiring a versatile quinazoline building block will find 5-Methylquinazolin-4-amine advantageous over pre-functionalized analogs like 2-Chloro-5-methylquinazolin-4-amine. Its unsubstituted C2 position allows for alternative diversification strategies, such as oxidation to quinazolin-4(3H)-ones, which avoids the reactivity constraints of a C2-chloro group . This enables the construction of unique compound libraries that are not accessible via SNAr or cross-coupling of the chloro analog, providing a strategic advantage in hit expansion and lead optimization campaigns.

Physicochemical Profiling and Early ADME Assessment

In preclinical drug discovery, understanding the baseline physicochemical properties of a core scaffold is essential. The reported aqueous solubility of 38 for 5-Methylquinazolin-4-amine provides a concrete value for calculating solubility-limited absorption and designing formulation strategies . This data point, combined with the predicted pKa of 11.45, allows computational chemists and ADME scientists to build more accurate predictive models and compare the drug-likeness of this methyl-substituted core against its fluoro or methoxy counterparts, which are expected to have differing solubility and lipophilicity profiles.

Quote Request

Request a Quote for 5-Methylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.